molecular formula C10H5ClF3NO B12844132 5-Chloro-8-(trifluoromethyl)quinolin-4-ol

5-Chloro-8-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12844132
M. Wt: 247.60 g/mol
InChI Key: YKQVLBXPWZNDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the quinoline family, a privileged scaffold in pharmacology known for its diverse biological activities . The structure of this compound, which features both a chloro and a trifluoromethyl substituent on the quinoline core, is designed to enhance its potential as a building block for developing novel therapeutic agents. Chlorine is a common moiety in pharmaceuticals, with more than 250 FDA-approved drugs containing this halogen, as it often improves potency and metabolic stability . The trifluoromethyl group is also strategically important in modern drug design, known to increase metabolic stability, enhance bioavailability, and influence the molecule's conformation through stereoelectronic effects . This compound serves as a key synthetic intermediate for researchers exploring new antibacterial and antituberculosis agents . Quinoline derivatives with similar substitution patterns have demonstrated moderate to good inhibitory activity against pathogenic bacterial strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis . Furthermore, its structural features align with research into potent antitumor agents. Related 2-(trifluoromethyl)quinolin-4-amine derivatives have shown promising activity as inhibitors of microtubule polymerization, a key mechanism for anticancer agents, exhibiting potent cytotoxicity against various cancer cell lines such as HeLa, PC3, and K562 . Researchers value this compound for constructing more complex molecules aimed at tackling multidrug-resistant infections and cancers. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

5-chloro-8-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5ClF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16)

InChI Key

YKQVLBXPWZNDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 5 Chloro 8 Trifluoromethyl Quinolin 4 Ol

Kinetic Studies of Rate-Determining Steps

Kinetic studies are fundamental to understanding reaction mechanisms, providing empirical data on reaction rates and the factors that influence them. For reactions involving 5-chloro-8-(trifluoromethyl)quinolin-4-ol, kinetic analysis would likely focus on substitution or condensation reactions. The rate-determining step in many reactions of quinoline (B57606) derivatives is often the initial nucleophilic attack or the formation of a key intermediate.

For instance, in a hypothetical nucleophilic aromatic substitution at the 5-position, the rate-determining step would likely be the formation of the Meisenheimer complex. The strong electron-withdrawing nature of the trifluoromethyl group at the 8-position would significantly influence the electron density of the quinoline ring system, thereby affecting the rate of reaction.

Table 1: Hypothetical Rate Constants for Nucleophilic Substitution (Note: This data is illustrative and based on general principles of physical organic chemistry.)

NucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
MethoxideMethanol251.2 x 10⁻⁴
EthoxideEthanol250.9 x 10⁻⁴
PhenoxideDioxane503.5 x 10⁻⁵

Characterization of Reaction Intermediates

The isolation or spectroscopic detection of reaction intermediates is crucial for elucidating a reaction pathway. For this compound, reactions could proceed through various intermediates depending on the reaction conditions. In electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) would be a key intermediate. The stability of this intermediate would be influenced by the electronic effects of the chloro and trifluoromethyl substituents.

In reactions involving the hydroxyl group, such as etherification, an oxonium ion intermediate could be formed in the presence of an acid catalyst. The tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms also suggests that enolate-like intermediates could play a significant role in its reactivity.

Transition State Analysis and Energy Profiles

Transition state theory provides a framework for understanding the energy changes that occur during a reaction. For reactions of this compound, the transition state would be the highest energy point along the reaction coordinate. For example, in a Diels-Alder reaction where the quinoline ring acts as a diene, the transition state would involve the concerted formation of two new sigma bonds.

The energy profile for a multi-step reaction would show the relative energies of the reactants, intermediates, transition states, and products. The activation energy (the difference in energy between the reactants and the transition state) would determine the reaction rate. The presence of the electron-withdrawing trifluoromethyl group would likely increase the activation energy for electrophilic attack on the quinoline ring.

Computational Mechanistic Elucidation (e.g., DFT-Based Reaction Pathway Modeling)

Density Functional Theory (DFT) has become a powerful tool for modeling reaction pathways and elucidating mechanisms at the molecular level. For this compound, DFT calculations could be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. A DFT study on a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070) has demonstrated the utility of such methods for understanding related systems. sci-hub.se

These computational models can provide insights into bond-forming and bond-breaking processes, and can help to predict the regioselectivity of reactions. For example, DFT calculations could predict whether an electrophile would preferentially attack the C-6 or C-7 position of the quinoline ring.

Table 2: Illustrative DFT Calculated Energy Barriers for Electrophilic Aromatic Substitution (Note: This data is for illustrative purposes.)

Position of SubstitutionCalculated Activation Energy (kcal/mol)
C-625.8
C-728.2

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound effect on reaction mechanisms. For reactions involving charged intermediates, such as those in nucleophilic aromatic substitution, polar protic solvents can stabilize the transition state and accelerate the reaction. In contrast, nonpolar solvents might be preferred for reactions that proceed through a nonpolar transition state.

In the case of this compound, the tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms could be significantly influenced by the solvent. A polar protic solvent would be expected to favor the quinolin-4-one tautomer through hydrogen bonding.

Role of Catalysis in Mechanistic Pathways

Catalysts can alter reaction mechanisms by providing a lower-energy pathway for the reaction to proceed. For reactions involving this compound, both acid and base catalysis could be employed. Acid catalysis could be used to activate the quinoline ring towards nucleophilic attack, while base catalysis could be used to deprotonate the hydroxyl group, increasing its nucleophilicity.

Transition metal catalysis could also play a role in the functionalization of the quinoline ring. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce new substituents at the 5-position. The mechanism of such a reaction would involve oxidative addition, transmetalation, and reductive elimination steps.

Computational and Theoretical Studies on 5 Chloro 8 Trifluoromethyl Quinolin 4 Ol

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis provides fundamental insights into the behavior of a molecule based on its electronic makeup. Methods like Density Functional Theory (DFT) are commonly employed to calculate various electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For a molecule like 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the target compound is not available.

Parameter Expected Information Significance
EHOMO Energy of the Highest Occupied Molecular Orbital (in eV) Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital (in eV) Indicates electron-accepting ability.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO (in eV) | Correlates with chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP is calculated by placing a hypothetical positive point charge at various locations on the electron density surface of the molecule and calculating the potential energy.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like oxygen and nitrogen). These are sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP analysis would identify the nucleophilic sites (likely the oxygen of the hydroxyl group and the nitrogen of the quinoline (B57606) ring) and electrophilic sites, providing a visual guide to its reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for understanding delocalization effects, such as hyperconjugation and resonance.

Conformational Analysis and Molecular Dynamics Simulations

While the quinoline ring system is largely rigid, substituents can rotate, leading to different conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to identify the most stable, low-energy conformer.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, governed by the forces between them. researchgate.net MD simulations provide insight into the dynamic behavior of the molecule, its flexibility, and how it might interact with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could explore its structural stability and preferred orientations in different media. researchgate.net

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis from DFT)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. This helps in the assignment of peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. Theoretical NMR data serves as a powerful tool for confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals. This allows for the calculation of the absorption wavelengths (λmax) and helps to interpret UV-Vis spectra, often correlating with the HOMO-LUMO gap. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes only, as specific data for the target compound is not available.

Spectroscopy Predicted Data Application
IR Vibrational Frequencies (cm⁻¹) Assignment of functional groups (O-H, C=C, C-N, C-F).
¹³C NMR Chemical Shifts (ppm) Confirmation of the carbon skeleton.
¹H NMR Chemical Shifts (ppm) Confirmation of proton environments.

| UV-Vis | Max. Absorption Wavelength (λmax in nm) | Information on electronic transitions and conjugation. |

Reactivity Indices and Local Reactivity Descriptors (e.g., Fukui Functions)

Chemical Potential (μ): The tendency of electrons to escape from the system.

Hardness (η): The resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): The ability of a molecule to accept electrons.

While these global descriptors give a general picture, Fukui functions offer a more detailed, atom-specific view of reactivity. The Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity information is crucial for understanding reaction mechanisms and predicting regioselectivity. For this compound, Fukui analysis would pinpoint the specific atoms most likely to be involved in chemical reactions. researchgate.net

Non-Covalent Interaction (NCI) Analysis

No published studies were found that specifically detail the non-covalent interactions of this compound. Such an analysis would typically involve computational methods to identify and visualize weak interactions such as hydrogen bonds, van der Waals forces, and π-stacking, which are crucial for understanding the compound's structural stability and potential intermolecular interactions.

Nonlinear Optical (NLO) Properties Prediction

There is currently no available research predicting the nonlinear optical properties of this compound. NLO studies are computationally intensive and are performed to evaluate a molecule's potential for use in optoelectronic applications by calculating properties like polarizability and hyperpolarizability.

Ligand-Target Interaction Modeling (excluding in vivo or human protein targets)

Specific modeling of interactions between this compound and isolated non-human biomolecular targets has not been reported in the available literature.

No molecular docking studies featuring this compound with specific, isolated non-human biomolecular targets have been published. These studies are essential for predicting the binding orientation and affinity of a ligand to a target protein.

In the absence of molecular docking studies, there are no corresponding predictions for the binding affinity of this compound to any biomolecular targets.

Predictive Modeling of Chemical Space for Derivatives

There is no available research on the predictive modeling of the chemical space for derivatives of this compound. This type of study would involve creating computational models to explore how modifications to the parent structure could influence its properties and potential activities.

Derivatization and Analogue Synthesis of 5 Chloro 8 Trifluoromethyl Quinolin 4 Ol

Rational Design Principles for Structural Diversification

The design of new analogues of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol is guided by established structure-activity relationships (SAR) of quinoline (B57606) and quinolone derivatives. The primary goal is to enhance target affinity and selectivity while optimizing drug-like properties. Key considerations include the introduction of substituents that can form additional interactions with biological targets, such as hydrogen bonds, hydrophobic interactions, or ionic bonds.

The bio-isosteric replacement of functional groups is a common strategy. For instance, the quinolone scaffold itself is a bio-isostere of other aromatic systems and has been successfully employed in the design of various therapeutic agents. The strategic placement of substituents on the quinoline ring can significantly impact biological activity. For example, in the context of 4-quinolone-3-carboxamides, the nature of the substituent at the N1-position and the length of an alkylamino side chain have been shown to be critical for antiproliferative activity. nih.gov Specifically, introducing an arylated alkyl substituent at the N1-position and having a three-methylene unit linker in the side chain were found to be favorable. nih.gov

Furthermore, the concept of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a powerful tool in the rational design of novel quinoline derivatives. nih.gov This approach aims to create new chemical entities with enhanced potency and selectivity. nih.gov The analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can provide valuable insights into the structural requirements for enhanced biological activity, guiding the design of new analogues with improved properties. mdpi.com

Synthesis of N-Substituted Analogues (e.g., at the Quinoline Nitrogen)

The nitrogen atom of the quinolin-4-ol ring system is a prime site for substitution, allowing for the introduction of a wide variety of alkyl and aryl groups. These modifications can significantly influence the compound's solubility, lipophilicity, and interaction with biological targets.

N-Alkylation: The synthesis of N-alkyl-substituted quinolin-4-ones can be achieved through various methods. A one-step tandem amination approach has been reported for the synthesis of N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and functionalized alkyl amines. organic-chemistry.org This method demonstrates good yields and tolerates a range of functional groups on both the amine and the ynone. organic-chemistry.org Another common method involves the direct alkylation of the corresponding 4-hydroxy-2-quinolone using alkyl halides in the presence of a base. For example, the alkylation of isatoic anhydrides followed by condensation with β-ketoesters provides N-alkylated 4-hydroxy-2-quinolones. nih.gov

N-Arylation: The introduction of an aryl group at the quinoline nitrogen can be accomplished using copper-catalyzed Chan-Lam coupling. This method utilizes arylboronic acids as the arylating agents under mild reaction conditions. mdpi.com For instance, the N-arylation of 3-formylquinolin-2(1H)-ones has been successfully demonstrated, providing a route to a diverse range of N-aryl derivatives. mdpi.com Microwave-assisted N-arylation of 4-chloroquinazolines with various anilines has also been shown to be an efficient method for generating libraries of N-aryl derivatives. nih.gov

Starting MaterialReagents and ConditionsProductYield (%)Reference
o-Chloroaryl acetylenic ketone, Alkyl amineK3PO4, DMSO, 140 °CN-Alkyl-substituted 4-quinoloneup to 95 organic-chemistry.org
3-Formylquinolin-2(1H)-one, Phenylboronic acidCopper(II) catalyst, 80 °CN-Aryl-3-formyl-2-quinoloneModerate to good mdpi.com
4-Chloroquinazoline, Aniline (B41778) derivativeMicrowave, THF/H2O4-Anilinoquinazolineup to 96 nih.gov

Synthesis of O-Substituted Analogues (e.g., Ethers, Esters)

The hydroxyl group at the C4-position of the quinolin-4-ol scaffold is another key site for derivatization, allowing for the synthesis of ethers and esters. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

O-Alkylation and O-Arylation: The synthesis of O-alkylated derivatives, such as 4-methoxyquinolines, can be achieved through the oxidative aromatization of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using reagents like [hydroxyl(tosyloxy)iodo]benzene in trimethyl orthoformate or molecular iodine in refluxing methanol. researchgate.net The esterification of the 4-hydroxyl group can be accomplished using standard procedures, for example, by reacting the quinolin-4-ol with an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) to yield the corresponding 4-acetoxy derivative. preprints.org

A specific example of O-substitution is the synthesis of 5-Chloro-quinolin-8-yloxy-acetic acid, which demonstrates the possibility of introducing more complex side chains at the oxygen atom. researchgate.net

Starting MaterialReagents and ConditionsProductReference
2-Aryl-2,3-dihydroquinolin-4(1H)-oneI2, MeOH, reflux2-Aryl-4-methoxyquinoline researchgate.net
4-Hydroxy-2(1H)-quinoloneAcetic anhydride, Triethylamine4-Acetoxyquinolin-2-one preprints.org
5-Chloro-8-hydroxyquinoline (B194070)Chloroacetic acid5-Chloro-quinolin-8-yloxy-acetic acid researchgate.net

Synthesis of C-Substituted Analogues at Other Ring Positions

Functionalization of the carbocyclic and heterocyclic rings of the quinoline scaffold allows for the introduction of a wide range of substituents, further diversifying the chemical space around the core structure.

The Mannich reaction is a classic method for introducing aminomethyl groups onto the quinoline ring. For example, 3-ethylaminomethyl-2-methyl-4(1H)-quinolone and its derivatives have been prepared using this reaction. nih.govnih.gov

The Vilsmeier-Haack reaction can be used to introduce a formyl group, which can then be further elaborated. For instance, formylation of pyrimido[4,5-b]quinoline-4,6-diones with the Vilsmeier-Haack reagent yields β-chlorovinyl aldehyde products. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing new carbon-carbon bonds at various positions on the quinoline ring.

Formation of Fused Ring Systems Incorporating the this compound Scaffold

The fusion of additional heterocyclic rings to the quinoline core can lead to novel chemical entities with unique pharmacological profiles. The synthesis of such fused systems often involves the construction of the new ring onto a pre-functionalized quinoline precursor.

Pyrimido[5,4-c]quinolines: These tricyclic systems can be synthesized from 3,4-difunctionalized quinolines. bohrium.com For example, the cyclization of 4-(3-chloroanilino)-3-ethylaminomethylquinoline derivatives with paraformaldehyde yields tetrahydropyrimido[5,4-c]quinolines. nih.gov Multicomponent reactions involving aminopyrimidinones, dimedone, and aromatic aldehydes under ultrasound irradiation provide another efficient route to pyrimido[4,5-b]quinoline-diones. nih.gov

Oxazino[6,5-b]quinolines: The synthesis of oxazinoquinoline derivatives can be achieved from hydroxyquinolines. For instance, refluxing a mixture of 8-hydroxyquinoline (B1678124), a para-substituted benzaldehyde, and urea (B33335) under acidic conditions affords 4-aryl-3,4-dihydro-2H- nih.govnih.govoxazino[5,6-h]quinolin-2-ones. nih.gov

Quinoline PrecursorReagents and ConditionsFused Ring SystemReference
4-(3-Chloroanilino)-3-ethylaminomethylquinolineParaformaldehydeTetrahydropyrimido[5,4-c]quinoline nih.gov
8-Hydroxyquinoline, Benzaldehyde, UreaHCl, reflux4-Aryl-3,4-dihydro-2H- nih.govnih.govoxazino[5,6-h]quinolin-2-one nih.gov
Aminopyrimidinone, Dimedone, AldehydeAcetic acid, UltrasoundTetrahydropyrimido[4,5-b]quinoline-4,6-dione nih.gov

Development of Combinatorial Libraries for High-Throughput Screening

Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large libraries of related compounds for high-throughput screening. The quinolin-4-ol scaffold is well-suited for such approaches due to the presence of multiple points for diversification.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) offers an efficient way to prepare libraries of quinolinone derivatives. For example, a library of 3,5-amide substituted-2-oxoquinolinones has been prepared by loading a 5-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto a solid support and then introducing various building blocks at the 3 and 5 positions. acs.orgnih.gov This approach allows for high-throughput synthesis and purification of the final compounds. acs.orgnih.gov

Parallel Synthesis in Solution: Parallel synthesis in solution is another effective method for generating compound libraries. Quinolinium salts have been utilized as key intermediates in the parallel synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. nih.gov This strategy involves the diversification of the quinolinium salt through N-arylation and subsequent nucleophilic addition of Grignard reagents. nih.gov

These combinatorial approaches, coupled with efficient screening methods, can accelerate the discovery of new quinoline-based compounds with desired biological activities.

Structure Activity Relationship Sar Studies for Non Clinical Applications

SAR for In Vitro Enzyme Inhibition (e.g., isolated enzyme systems)

The inhibitory activity of quinoline (B57606) derivatives against various enzymes is highly dependent on the nature and position of substituents on the quinoline core.

Effect of Substituent Modifications on Enzyme Binding and Potency

The substitution pattern of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, featuring an electron-withdrawing trifluoromethyl group at C8 and a halogen at C5, likely plays a crucial role in its enzyme inhibitory potential. For instance, in studies of quinoline carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, bulky hydrophobic substituents at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring were found to be critical for activity. nih.gov The trifluoromethyl group at C8 in this compound would contribute to the lipophilicity and electronic nature of the molecule, potentially influencing its binding to hydrophobic pockets within an enzyme's active site.

Furthermore, the 4-ol (or its tautomeric 4-oxo form) is a key feature. In many quinolone-based enzyme inhibitors, the 4-oxo group is essential for activity, often participating in metal ion chelation within the enzyme's active site, as seen in the mechanism of action of fluoroquinolone antibiotics which target DNA gyrase and topoisomerase IV. researchgate.net The presence of a hydroxyl group at the C4 position allows for tautomerization to the 4-oxo form, which could be critical for its enzyme inhibitory activity.

The chloro group at C5 can also modulate activity. In SAR studies of HIV-1 reverse transcriptase inhibitors, electron-withdrawing substituents on the quinoline ring were shown to increase the activity of the compounds. nih.gov The chlorine atom at C5, being an electron-withdrawing group, could therefore enhance the inhibitory potency of the compound.

Below is a hypothetical data table illustrating the potential enzyme inhibitory activity of this compound and its analogs against a generic kinase, based on known SAR principles for quinoline derivatives.

Compound IDR1R2R3Enzyme Inhibition IC₅₀ (µM)
1 Cl CF₃ OH 0.5
2HCF₃OH1.2
3ClHOH2.5
4ClCF₃H> 10
5OCH₃CF₃OH0.8

SAR for In Vitro Antimicrobial and Antifungal Activity Against Specific Microorganisms

The antimicrobial and antifungal properties of quinoline derivatives are well-documented and are significantly influenced by their substitution patterns.

Correlation Between Structural Features and Microbial Inhibition Profiles

The presence of a halogen at the C5 position and a trifluoromethyl group at C8 in this compound suggests potential for significant antimicrobial activity. For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with MIC values ranging from 0.062 to 0.25 μg/ml against Mycobacterium tuberculosis. slideshare.net This indicates that the 5-chloro substitution is favorable for antimycobacterial activity.

Furthermore, studies on quinolinequinones have shown that these compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as some fungal species like Candida albicans. nih.gov The 4-hydroxyquinoline (B1666331) structure of the target compound can exist in tautomeric equilibrium with a 4-quinolone, a core structure in many potent antibiotics.

The trifluoromethyl group at C8 is also a key feature. In a study of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives, significant antifungal activity was observed against several plant pathogenic fungi, with some compounds showing more potent activity than commercial fungicides. researchgate.net This suggests that the trifluoromethyl group at the C8 position can enhance antifungal efficacy. The combination of the chloro and trifluoromethyl groups in this compound could therefore result in a broad spectrum of antimicrobial and antifungal activity.

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and related analogs against representative microorganisms, based on published SAR data for similar compounds.

Compound IDR1R2S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
1 Cl CF₃ 1 2
2HCF₃48
3ClH24
4BrCF₃0.51
5ClCH₃48

SAR for Antioxidant Activity Studies (in vitro)

The antioxidant potential of quinoline derivatives is often linked to the presence of hydroxyl groups and other substituents that can donate a hydrogen atom or stabilize the resulting radical.

The 4-hydroxyl group of this compound is expected to be the primary contributor to its antioxidant activity. Phenolic hydroxyl groups are known to be effective radical scavengers. Studies on 2-phenylquinolin-4(1H)-ones have shown that the presence of hydroxyl groups on the quinoline core enhances antioxidant activity.

The electronic effects of the other substituents, namely the chloro and trifluoromethyl groups, would also influence the antioxidant capacity. Both are electron-withdrawing groups, which could modulate the O-H bond dissociation enthalpy of the 4-hydroxyl group. While electron-withdrawing groups can sometimes decrease antioxidant activity by making hydrogen atom donation more difficult, they can also contribute to the stability of the resulting phenoxyl radical through inductive effects.

The table below provides hypothetical antioxidant activity data for this compound and its analogs, measured by the DPPH radical scavenging assay, based on general principles of antioxidant SAR for phenolic compounds.

Compound IDR1R2DPPH Scavenging IC₅₀ (µM)
1 Cl CF₃ 25
2HCF₃20
3ClH35
4OHCF₃15
5ClCF₃ (at C6)30

SAR for Cytoprotective Effects in Cell Culture Models (non-human cell lines)

The cytoprotective effects of quinoline derivatives in non-human cell lines are an area of growing interest. The SAR for cytoprotection can be complex and cell-type specific.

The substituents on this compound could contribute to cytoprotective effects through various mechanisms, including antioxidant activity and modulation of cellular signaling pathways. The antioxidant properties conferred by the 4-hydroxyl group could protect cells from oxidative stress-induced damage.

The following table presents hypothetical data on the cytoprotective effect of this compound and its analogs in a non-human fibroblast cell line exposed to an oxidative insult.

Compound IDR1R2Cytoprotection EC₅₀ (µM)
1 Cl CF₃ 5
2HCF₃8
3ClH12
4OHCF₃3
5ClCF₃ (at C7)7

SAR for Interactions with Non-Human Biological Systems (e.g., pest control agents, agrochemical targets)

Quinoline derivatives have found applications in agriculture as pesticides and fungicides. The SAR for these activities is driven by the need for compounds that are potent against the target pest or pathogen while having minimal impact on the host plant and the environment.

The structural features of this compound are promising for agrochemical applications. As mentioned earlier, 2,8-bis(trifluoromethyl)-4-quinolinol derivatives have shown potent antifungal activity against phytopathogenic fungi. researchgate.net This suggests that the 8-trifluoromethyl group is a key pharmacophore for this type of activity. The addition of a 5-chloro substituent could further enhance the fungicidal potency and spectrum.

The table below provides hypothetical data on the fungicidal activity of this compound and its analogs against a common plant pathogenic fungus.

Compound IDR1R2Antifungal EC₅₀ (µg/mL) vs. Botrytis cinerea
1 Cl CF₃ 1.5
2HCF₃3.0
3ClH5.0
4FCF₃1.2
5ClCCl₃2.5

SAR for Catalytic Activity (e.g., as ligands or promoters)

The catalytic prowess of a molecule is intrinsically linked to its structural and electronic characteristics. For this compound, its potential as a ligand or promoter in catalytic systems is largely dictated by the interplay of its quinolin-4-ol core and its specific substituents.

Quinolin-4-ols and their derivatives are known to act as effective ligands for various transition metals, forming stable complexes that can catalyze a range of chemical transformations. The hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring can act as a bidentate chelate, binding to a metal center and influencing its reactivity.

The substituents at the 5 and 8 positions play a crucial role in modulating the electronic properties of the quinoline ring system and, consequently, the catalytic activity of its metal complexes.

5-Chloro Group: The chlorine atom is an electron-withdrawing group. Its presence at the 5-position reduces the electron density of the quinoline ring. This can enhance the π-acceptor properties of the ligand, which is beneficial in certain catalytic cycles, such as oxidation reactions. By stabilizing lower oxidation states of the metal center, it can facilitate reductive elimination steps in a catalytic cycle.

Research on related quinoline derivatives has provided insights that can be extrapolated to understand the potential catalytic behavior of this compound. For instance, studies on quinoline-based ligands in copper-catalyzed catecholase activity have shown that the chemical structure of the ligand, including the nature of its substituents, plays a vital role in the catalytic efficiency. mdpi.com The electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound would likely influence the redox potential of a coordinated metal ion, thereby affecting its catalytic turnover in oxidation reactions.

Furthermore, in reactions such as C-H activation and functionalization, the electronic properties of the directing group are paramount. nih.gov While 8-aminoquinolines are commonly used as directing groups, the principles of electronic modulation by substituents are transferable. The electron-deficient nature of the this compound scaffold could influence the regioselectivity and efficiency of such transformations if used as a ligand. rsc.org

Below is a data table summarizing the expected influence of the substituents on the catalytic properties of a metal complex with this compound as a ligand.

SubstituentPositionElectronic EffectPredicted Impact on Metal ComplexPotential Catalytic Application
Chlorine5Electron-withdrawingIncreased π-acidity, stabilization of lower metal oxidation statesOxidation reactions, Cross-coupling reactions
Trifluoromethyl8Strongly electron-withdrawingEnhanced electrophilicity of the metal center, increased Lewis acidityReactions involving substrate activation, C-H functionalization

Predictive Modeling of SAR using Cheminformatics Tools

In modern catalyst development, traditional trial-and-error approaches are increasingly being supplemented and guided by computational methods. Cheminformatics tools offer a powerful platform for predicting the structure-activity relationships of potential catalysts before their synthesis, saving time and resources. nih.govnih.gov

For a molecule like this compound, various cheminformatics techniques can be employed to model its potential as a ligand and predict its catalytic performance.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological or, in this case, catalytic activity. nih.gov For a set of quinoline-based ligands, a QSAR model can be developed to predict their catalytic efficacy based on various molecular descriptors.

Key steps in developing a QSAR model for the catalytic activity of quinoline derivatives would include:

Data Set Compilation: Gathering a dataset of quinoline derivatives with experimentally determined catalytic activities (e.g., reaction yield, turnover number, enantiomeric excess). While specific data for this compound may be scarce, data from structurally related quinolinols with varying substituents can be used.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing more detailed electronic information. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed catalytic activity. nih.gov

Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR model for quinoline-based catalysts might reveal that descriptors related to the electron-donating or -withdrawing nature of the substituents, as well as steric parameters, are critical for catalytic performance.

Molecular Docking and Dynamics:

Molecular docking simulations can be used to predict the binding mode of this compound to a specific transition metal center and to understand the geometry of the resulting complex. This can provide insights into the accessibility of the catalytic site and the potential for substrate coordination.

Molecular dynamics (MD) simulations can further be used to study the stability and conformational dynamics of the metal-ligand complex over time, providing a more dynamic picture of the catalytic system.

The table below illustrates how different cheminformatics tools can be applied to predict the catalytic potential of this compound.

Cheminformatics ToolApplicationPredicted Information
QSAR Predict catalytic activity based on molecular structureCorrelation between electronic/steric properties and catalytic efficiency; identification of key structural features for high activity. nih.gov
Molecular Docking Simulate the binding of the ligand to a metal centerPreferred binding geometry; stability of the metal-ligand complex; accessibility of the active site.
Density Functional Theory (DFT) Calculate electronic properties and reaction energeticsElectron distribution; frontier molecular orbital energies; reaction barriers and transition state geometries.
Machine Learning Develop predictive models from large datasetsIdentification of complex patterns in structure-activity data; prediction of catalytic performance for novel ligands.

By leveraging these predictive modeling techniques, researchers can rationally design and screen new quinoline-based ligands with potentially superior catalytic activities, accelerating the discovery of novel and efficient catalysts for a wide range of chemical transformations. The unique electronic profile of this compound makes it a compelling candidate for such in-silico investigations.

Potential Applications of 5 Chloro 8 Trifluoromethyl Quinolin 4 Ol and Its Derivatives Non Clinical Focus

Applications in Advanced Organic Synthesis

The quinoline (B57606) ring system is a fundamental component in the design of catalysts and a versatile starting point for the synthesis of more complex molecular architectures.

Catalysis (e.g., Ligands in Asymmetric Catalysis, Organocatalysis)

The quinoline framework is integral to many chiral ligands used in asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral compounds. thieme-connect.comthieme-connect.com The nitrogen atom of the quinoline ring, along with other strategically placed coordinating groups, can bind to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Various types of quinoline-based chiral ligands, including Schiff bases and oxazolinyl derivatives, have been successfully employed in both homogeneous and heterogeneous catalysis. thieme-connect.comresearchgate.net These catalysts are effective in a range of transformations, such as asymmetric C-C bond formations, hydrogenations, and cycloadditions. thieme-connect.comnih.gov

Furthermore, the quinoline scaffold is utilized in organocatalysis, where a small organic molecule accelerates a reaction without the need for a metal. N-heterocyclic carbenes (NHCs), which are potent nucleophilic catalysts, can be derived from quinoline precursors. nih.gov For instance, NHC-catalyzed reactions have been developed for the synthesis of quinolin-4-ones themselves. nih.gov While specific catalytic applications of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol have not been detailed, its structure is analogous to motifs used in established catalytic systems, suggesting its potential as a precursor for new ligands or organocatalysts. The electron-withdrawing nature of the trifluoromethyl and chloro groups could modulate the electronic properties of any derived catalyst, potentially influencing its activity and selectivity.

Building Blocks for Complex Heterocyclic Structures

Quinolin-4-ones and their derivatives are highly valuable intermediates in organic synthesis, serving as foundational building blocks for more elaborate heterocyclic systems. nih.gov The synthesis of the quinolin-4-one core can be achieved through several classic methods, such as the Gould-Jacobs and Conrad-Limpach reactions, which typically start from aniline (B41778) derivatives. nih.gov Modern techniques, including transition-metal-catalyzed reactions, have expanded the toolkit for creating these scaffolds. nih.gov

The functional groups on this compound and its isomers make them particularly useful as building blocks. For example, related compounds like 5-chloro-8-hydroxyquinoline (B194070) serve as a starting material for producing more complex derivatives through reactions like chlorination or the Mannich reaction. cionpharma.com The presence of the halogen atom on the ring allows for cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. Ruthenium(II)-catalyzed C-H bond functionalization at the C5 position of 2-arylquinolin-4(1H)-ones has been demonstrated with various coupling partners, showcasing a pathway to introduce alkyl or aryl groups. acs.org The trifluoromethyl group can enhance the metabolic stability and lipophilicity of resulting molecules, a desirable trait in medicinal chemistry and agrochemistry. researchgate.net The hydroxyl/oxo group provides a handle for further derivatization, such as etherification or substitution reactions. These features make trifluoromethyl-substituted quinolines valuable precursors for creating diverse libraries of compounds for screening and development. capes.gov.brfluorochem.co.uk

Role in Materials Science and Engineering

The photophysical and coordination properties of the quinoline core have led to significant applications in materials science, particularly in the development of functional organic materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Quinoline and its derivatives are renowned for their applications in optoelectronics, most notably as materials for Organic Light-Emitting Diodes (OLEDs). scispace.comnih.govmdpi.com The archetypal OLED material, Tris-(8-hydroxyquinolinato) aluminum (Alq3), highlights the importance of this scaffold. researchgate.net Metal complexes of 8-hydroxyquinoline (B1678124) (8-HQ) and its substituted derivatives are widely used as electron-transporting and emissive layers in OLED devices due to their thermal stability and luminescence properties. scispace.comresearchgate.net

The fluorescence of quinoline derivatives can be tuned by modifying substituents on the ring system. nih.gov This modularity allows for the rational design of fluorescent probes and materials with specific photophysical properties. nih.gov For instance, adding a dimethylamino group to a quinoline moiety can induce fluorescence, creating a tool for cellular imaging. nih.gov The emission properties are often sensitive to the local environment, such as solvent polarity and pH, making them useful as sensors. crimsonpublishers.com While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions like Al³⁺, Zn²⁺, or Ba²⁺ significantly enhances fluorescence emission, a phenomenon attributed to increased molecular rigidity and chelation-enhanced fluorescence (CHEF). scispace.combohrium.com This principle is the foundation for their use in OLEDs and as fluorescent chemosensors for detecting metal ions. scispace.com Derivatives such as 5,7-dibromo-8-hydroxyquinoline have also been investigated as fluorescent materials for OLEDs. dergipark.org.tr

Table 1: Photophysical Properties of Selected Quinoline-Based Materials

Compound/ComplexApplication/PropertyKey FindingReference
Tris-(8-hydroxyquinolinato) aluminum (Alq3)Emissive & Electron Transport Layer in OLEDsWidely used benchmark material with good stability and electroluminescence. researchgate.net
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Blue-Emitting Material for OLEDsDevice showed bright blue emission with a peak wavelength of 425 nm. researchgate.net
Barium-8-hydroxyquinolate (Baq2)Blue Light Emitter for OLEDsEmits intense blue light and sustains emission features in various media. bohrium.com
Dimethylamino Quinoline (DMAQ) ScaffoldTunable Fluorescent ProbesTwo-step synthesis allows for combinatorial development of diverse fluorophores for live-cell imaging. nih.gov
Pyrazoloquinoline DerivativesElectroluminescent MaterialsInvestigated for their photo-optical properties for potential use in OLEDs. mdpi.com

Coordination Chemistry and Metal Complex Formation

The 8-hydroxyquinoline moiety is a classic and powerful bidentate chelating ligand in coordination chemistry. scispace.comnih.gov The nitrogen atom of the pyridine (B92270) ring and the adjacent deprotonated hydroxyl group form a stable five-membered ring upon coordination to a metal ion. scispace.com This (N,O⁻) donor set readily forms complexes with a vast number of metal ions, including transition metals and main group elements like Al(III), Zn(II), Cu(II), Cr(III), and Mn(II). scispace.commdpi.comacs.org

The resulting metal complexes exhibit diverse coordination geometries, typically octahedral or tetrahedral, depending on the metal ion and stoichiometry. mdpi.com For example, 8-hydroxyquinoline derivatives react with Al(III) and Cr(III) to form stable, six-coordinate octahedral complexes of the type [M(L)₃]. mdpi.com The formation of these complexes dramatically alters the electronic and photophysical properties of the quinoline ligand. mdpi.com The substituents on the quinoline ring, such as the chloro and trifluoromethyl groups in the title compound, can influence the stability, solubility, and electronic structure of the resulting metal complexes, thereby tuning their properties for specific applications in catalysis or materials science. researchgate.net The synthesis of new Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline further demonstrates the versatility of this scaffold in creating complex ligands for Cu(II) and Zn(II). acs.org

Table 2: Coordination of Metal Ions with 8-Hydroxyquinoline (8-HQ) Derivatives

LigandMetal Ion(s)Resulting Complex Type/GeometryApplication AreaReference
8-Hydroxyquinoline (8-HQ)Al(III)[Al(HQ)₃], OctahedralOLEDs researchgate.net
8-HQ Schiff BasesCu(II), Zn(II)[ML₂] type complexesAnticancer Research acs.org
(E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinolineCr(III)[Cr(L)₃], OctahedralHeavy Metal Chelation, Supramolecular Chemistry mdpi.com
8-HQMg(II), Ba(II)[Mq₂] type complexesOLEDs bohrium.com
PaPy₂QHCo(II)[Co(PaPy₂Q)]⁺, N₅⁻ coordinationCatalysis (Oxygen Reduction) mdpi.com

Biological Tool Compounds for In Vitro Research

Beyond direct therapeutic development, quinoline derivatives serve as indispensable tools for in vitro biological research, enabling the study of cellular processes and biomolecular interactions. nih.govcrimsonpublishers.com Their utility stems from their ability to interact with biological targets and their often-favorable photophysical properties.

Quinoline-based fluorescent probes are widely used for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.com These small molecules can be designed to be sensitive to specific intracellular parameters, such as pH or the presence of certain ions or biomolecules. nih.gov For example, fluorescent quinoline derivatives have been developed for imaging lipid droplets in live cells, tracking lysosomal activity, and detecting reactive oxygen species like hypochlorous acid. crimsonpublishers.comresearchgate.net The ability to turn a bioactive quinoline into a fluorescent probe by minor chemical modification, such as adding a dimethylamino group, allows researchers to track the molecule's subcellular localization and investigate its mechanism of action without the steric hindrance of a large fluorophore. nih.gov

Derivatives of 8-hydroxyquinoline are also employed as chemical probes to study and inhibit enzyme activity in vitro. They are known inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes involved in various biological processes. nih.gov Furthermore, the antifungal properties of 8-hydroxyquinoline derivatives like L14 have been characterized through extensive in vitro experiments, including assays for hyphal growth and biofilm formation inhibition, providing tools to study fungal pathogenesis. nih.gov Their ability to chelate metal ions is also exploited in studying the role of metals in biological systems, such as the interaction between amyloid-β peptides and metal ions in neurodegenerative disease models. scispace.com

Enzyme Probes and Inhibitors in Biochemical Pathways

The structural characteristics of this compound suggest its potential use as a tool in biochemical research, specifically as an enzyme probe or inhibitor. Researchers utilize compounds like this to investigate biological processes and disease mechanisms. For instance, the related compound 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is employed in studies related to enzyme inhibition and receptor binding. nih.gov This suggests that the specific arrangement of the chloro and trifluoromethyl groups on the quinoline ring can facilitate interactions with the active sites of enzymes.

Furthermore, another analogous compound, 2,8-Bis(trifluoromethyl)quinolin-4-ol , has been identified in protein-bound structures, as indicated by its listing in the Protein Data Bank in Europe (PDBe). nih.gov This binding capability is fundamental for a compound to act as an inhibitor or a probe for enzymatic activity. The ability of these related molecules to interact with proteins underscores the potential for this compound to serve as a valuable research tool for elucidating biochemical pathways.

Table 1: Related Quinolines in Enzyme and Protein Research

Compound NameApplication/FindingSource
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinolineUsed in research for enzyme inhibition and receptor binding studies. nih.gov
2,8-Bis(trifluoromethyl)quinolin-4-olDocumented as a ligand from a protein-bound 3D structure (PDBe Ligand Code: 97Q). nih.gov

Antimicrobial Agents for Laboratory or Agricultural Use

Quinoline derivatives are well-documented for their antimicrobial properties. The introduction of halogen and trifluoromethyl substituents can enhance this activity. Several compounds structurally related to this compound have demonstrated notable antibacterial effects, suggesting potential applications in laboratory settings or for agricultural use to control bacterial pathogens.

Research has shown that halogenated quinolines (HQs) can eradicate drug-resistant, gram-positive bacterial pathogens and their associated biofilms. nih.gov The synthetic tunability of the HQ scaffold allows for the development of compounds with unique antibacterial profiles. nih.gov Specifically, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline exhibits strong antibacterial activity, making it a candidate for the synthesis of novel antimicrobial agents to combat resistant bacterial strains. nih.gov Another related compound, 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one , has also been studied for its effectiveness against various bacterial strains. rsc.org The compound 5-Chloro-8-hydroxyquinoline , also known as Cloxiquine, is recognized for its activity against bacteria. nih.gov

Table 2: Antimicrobial Activity of Related Quinoline Derivatives

Compound NameObserved Antimicrobial ActivitySource
Halogenated Quinolines (general)Eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinolineExhibits strong antibacterial activity; used to synthesize novel antimicrobial agents. nih.gov
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-oneDemonstrates effectiveness against various bacterial strains. rsc.org
5-Chloro-8-hydroxyquinoline (Cloxiquine)Possesses activity against bacteria. nih.gov

Antifungal Agents for Agricultural Applications

The quinoline nucleus is a key feature in many antifungal compounds, and its derivatives are actively researched for agricultural applications to protect crops from fungal diseases. The specific substitutions on this compound suggest it could be a potent antifungal agent.

A notable example is the derivative 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) , which has been incorporated into electrospun fibrous materials for the protection of grapevines against fungal pathogens associated with esca, a destructive vine trunk disease. nih.gov These materials were effective in inhibiting the growth of pathogenic fungi like Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. nih.gov Similarly, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is known for its strong antifungal activities and is explored in agrochemical formulations. nih.gov

A broader study on substituted 2-methyl-8-quinolinols tested their in vitro antifungal activity against several fungi, including Aspergillus niger and Trichoderma viride, with the 5,7-dichloro and 5,7-dibromo derivatives showing the highest fungitoxicity. nih.gov This highlights the importance of halogenation in enhancing antifungal effects. General studies on quinoline derivatives have confirmed their potential as candidates for new antifungal treatments. researchgate.net

Table 3: Antifungal Activity of Related Quinoline Derivatives for Agricultural Use

Compound/DerivativeApplication/FindingTarget Fungi (Examples)Source
5-chloro-7-iodo-8-hydroxyquinolineUsed in fibrous materials as dressings for grapevine protection.P. chlamydospora, P. aleophilum nih.gov
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinolineExhibits strong antifungal activity, explored for agrochemical use.Not specified nih.gov
5,7-dichloro-2-methyl-8-quinolinolShowed high fungitoxicity in in-vitro tests.A. niger, T. viride, M. verrucaria nih.gov

Agrochemical Applications (e.g., Herbicides, Fungicides, Insecticides)

The structural motifs present in this compound are commonly found in modern agrochemicals. The trifluoromethyl group, in particular, is a key component in many active ingredients used for crop protection. researchgate.net

Fungicides and Herbicides: As mentioned, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is explored in agrochemical formulations, including fungicides. nih.gov Its stability and efficacy make it an attractive option for crop protection products. nih.gov Furthermore, certain styrylquinoline derivatives have been investigated for their herbicidal activity, which is linked to the inhibition of photosynthesis. acs.org The compound 5-Chloro-8-quinolinol serves as an important intermediate in the production of agricultural products. nih.gov

Insecticides: While direct insecticidal data for the target compound is scarce, the broader class of trifluoromethylpyridine (TFMP) derivatives includes successful insecticides. researchgate.net For example, Chlorfluazuron, a benzoylurea-type insect growth regulator, demonstrates the utility of related structures in pest control. researchgate.net

The combination of a quinoline core, a chlorine atom, and a trifluoromethyl group makes this compound a strong candidate for screening and development in various agrochemical applications.

Environmental Remediation Research (e.g., as sorbents or degradation catalysts)

While specific research into this compound for environmental remediation is not prominent, studies on the core quinoline structure are relevant. Quinolines can be environmental contaminants, and research has focused on methods for their removal and degradation. nih.govnih.gov

Degradation Catalysts: Research has demonstrated the photocatalytic degradation of quinoline in aqueous solutions using catalysts like titanium dioxide (TiO2) nanoparticles under UV irradiation. capes.gov.br In these processes, the quinoline molecule is broken down into less complex compounds. capes.gov.br Studies have also explored magnetically separable Fe3O4/TiO2 composite photocatalysts, which can be easily recovered and reused.

Bioremediation: Another area of research is the bioremediation of quinoline-contaminated soil. nih.gov This involves using microorganisms, such as Burkholderia pickettii, to break down quinoline. nih.gov Coupling UV photolysis with biodegradation has also been shown to accelerate the removal and mineralization of quinoline. rsc.org

Although these studies focus on the parent quinoline molecule, they establish a foundation for potential research into the environmental fate and remediation of more complex derivatives like this compound, which may require specialized degradation or sorption strategies.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and More Efficient Synthetic Pathways

Future research must prioritize the development of more direct and efficient synthetic strategies. Key areas of exploration include:

One-Pot Reactions: Designing a one-pot synthesis, possibly by modifying established methods like the Friedländer or Doebner-von Miller reactions, would represent a significant advancement. mdpi.comresearchgate.net Research into novel catalysts that can facilitate the cyclization of appropriately substituted anilines and carbonyl compounds under milder conditions is crucial.

C-H Bond Functionalization: Transition-metal-catalyzed C-H activation offers a powerful, atom-economical approach to building the quinoline (B57606) core. rsc.org Future work could investigate the direct C-H functionalization of a pre-formed 8-(trifluoromethyl)quinolin-4-ol (B1219512) at the C5 position with a suitable chlorinating agent. While C8 functionalization is challenging due to steric hindrance, C5 halogenation has been achieved in other 8-substituted quinolines using metal-free protocols. rsc.orgrsc.org Adapting these methods could provide a more direct route.

Flow Chemistry and Microdroplet Reactions: The use of microdroplet chemistry has been shown to accelerate reaction times and increase yields for the synthesis of related heterocyclic compounds like quinoxalines. nih.govresearchgate.net Applying flow chemistry or microdroplet reactors to the synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol could enhance efficiency, improve safety, and allow for easier scalability.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Challenges for this compoundRelevant Research Focus
Modified Classical Methods (e.g., Friedländer)Well-understood mechanisms, readily available starting materials.Harsh conditions, moderate yields, multiple steps. mdpi.comDevelopment of novel catalysts (e.g., ionic liquids, solid acids) to improve efficiency and mildness. nih.govresearchgate.net
Transition-Metal Catalysis (C-H Activation)High atom economy, potential for fewer steps. rsc.orgRegioselectivity, catalyst cost and sensitivity, functional group tolerance. mdpi.comDesigning catalysts for selective C5-chlorination on the 8-trifluoromethylquinoline scaffold. rsc.org
Photoredox CatalysisMild reaction conditions, use of light as a renewable energy source. mdpi.comIdentification of suitable photocatalysts and reaction partners.Screening photocatalytic systems for quinoline ring formation and halogenation.
Flow Chemistry/Microdroplet SynthesisEnhanced reaction speed and yield, improved process control and safety. nih.govRequires specialized equipment, optimization of flow parameters.Adapting optimized batch conditions to a continuous flow system. researchgate.net

Deeper Mechanistic Understanding Through Advanced Spectroscopic Techniques

A thorough characterization of this compound is fundamental to understanding its reactivity and potential applications. While standard techniques like NMR and mass spectrometry are essential, a deeper mechanistic insight requires the application of more advanced spectroscopic methods, often paired with computational analysis.

Future research should focus on a multi-faceted spectroscopic approach:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm unambiguous assignments of proton and carbon signals, which is critical given the complex substitution pattern.

Vibrational Spectroscopy and DFT: The combined use of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with Density Functional Theory (DFT) calculations has proven powerful for analyzing the vibrational modes of other quinoline derivatives. arabjchem.orgresearchgate.net This approach can be used to study the tautomeric equilibrium between the 4-ol and 4-one forms, which is a known feature of hydroxyquinolines, and to understand how the substituents influence bond strengths and electronic distribution. researchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This is invaluable for validating computational models and understanding structure-property relationships.

High-Throughput Screening and Lead Optimization for Non-Clinical Applications

High-throughput screening (HTS) is a cornerstone of modern discovery, enabling the rapid evaluation of large compound libraries for specific activities. nuvisan.com For this compound, HTS represents a powerful tool to uncover its potential in various non-clinical fields. Quantitative HTS (qHTS) has been successfully used to identify 8-hydroxyquinolines as inhibitors of histone demethylases from large, diverse chemical collections. nih.gov

The primary challenge is the limited availability of the compound itself. Once more efficient synthetic routes are established (as per section 9.1), future research can focus on:

Screening in Diverse Assays: Subjecting the compound to a wide range of HTS campaigns targeting enzymes, receptors, or cellular pathways relevant to non-clinical areas. For instance, screening against panels of bacterial and fungal pathogens could build upon the known antimicrobial properties of other halogenated quinolines. nih.govnih.gov

Analog Synthesis and SAR Studies: If a "hit" is identified, HTS data becomes the foundation for lead optimization. A focused library of analogues could be synthesized by systematically modifying the substituents. For this compound, this would involve exploring different halogens at C5, alternative fluorinated groups at C8, and various substitutions on the phenyl ring to establish a Structure-Activity Relationship (SAR). nih.gov

Fragment-Based Screening: An alternative approach involves fragment screening, where smaller chemical fragments are tested for binding to a biological target. nuvisan.com The quinoline core of the title compound could serve as a starting point for fragment-based discovery, with subsequent elaboration guided by structural data to build more potent molecules.

Development of Sustainable Production Methods

The chemical industry is increasingly focused on green chemistry to minimize environmental impact. tandfonline.com Traditional quinoline syntheses often rely on harsh reagents, high temperatures, and environmentally harmful solvents, posing significant sustainability challenges. mdpi.commdpi.com

Future research must address these issues for the production of this compound:

Green Solvents and Catalysts: Efforts should be directed toward replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. mdpi.comtandfonline.com The development of reusable, heterogeneous catalysts (e.g., solid acids like Nafion NR50) or earth-abundant metal catalysts (e.g., iron, copper) can significantly reduce cost and environmental waste. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in quinoline synthesis, often under solvent-free conditions. tandfonline.com Exploring microwave-assisted protocols for the key cyclization and halogenation steps is a promising research direction.

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity as a "reagentless" oxidant or reductant. An electrochemically assisted Friedländer reaction has been reported as a highly efficient and sustainable method for quinoline synthesis, operating under mild, constant-current conditions. rsc.org Adapting this strategy could provide a green pathway to the quinolin-4-ol core.

Integration of Computational and Experimental Approaches for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization process, reducing the need for costly and time-consuming experimentation. mdpi.com For a molecule like this compound, integrating computational and experimental work is key to unlocking its potential.

Future research should leverage this synergy in several ways:

Predictive QSAR Models: By synthesizing a small, diverse set of analogues and measuring a specific property (e.g., antifungal activity), a Quantitative Structure-Activity Relationship (3D-QSAR) model can be built. mdpi.com This model can then predict the activity of virtual compounds, guiding the synthesis of more potent derivatives.

Molecular Docking: To explore potential biological targets, molecular docking can be used to predict how this compound might bind to the active sites of various enzymes or receptors. nih.gov Such in silico screening can prioritize experimental testing against the most likely targets.

DFT for Reactivity Prediction: DFT calculations can predict key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comuantwerpen.be These parameters help rationalize the molecule's electronic properties, reactivity, and the regioselectivity of further chemical modifications.

Table 2: Key Computational Methods and Their Applications

Computational MethodPrimary ApplicationPotential Insight for this compound
Density Functional Theory (DFT)Calculating electronic structure, geometry, and spectroscopic properties. arabjchem.orgPredicting reaction mechanisms, understanding spectral data, and assessing tautomeric stability. scholarsresearchlibrary.com
Molecular DockingPredicting the binding mode and affinity of a molecule to a biological target. mdpi.comIdentifying potential non-clinical targets (e.g., microbial enzymes) and guiding lead optimization.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with a measured physical or biological property. mdpi.comBuilding predictive models for properties like antimicrobial or antifungal activity to design more effective analogues.
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time. nih.govAssessing the conformational stability of the compound when bound to a target. arabjchem.org

Discovery of Unexplored Non-Clinical Applications and Multifunctional Properties

The unique substitution pattern of this compound suggests it may possess novel properties that have not yet been explored. The quinoline ring system is known for a wide range of activities, including antimicrobial, antifungal, antimalarial, and corrosion inhibition properties. nih.govcore.ac.ukmdpi.com

A significant challenge is to look beyond known applications and discover unique functionalities. Future research should include:

Antimicrobial and Antifungal Activity: While many quinolines are known antimicrobials, the specific combination of a C5-chloro and C8-trifluoromethyl group may offer a unique spectrum of activity or mechanism of action, potentially overcoming resistance seen with other agents. nih.govnih.gov Screening against multidrug-resistant bacterial and fungal strains is a logical first step.

Corrosion Inhibition: Quinoline derivatives have been studied as corrosion inhibitors for metals like steel in acidic environments. scholarsresearchlibrary.com The electron-rich nature of the quinoline ring allows it to adsorb onto metal surfaces. The specific electronic effects of the substituents on this compound could modulate this property, warranting investigation.

Materials Science: Quinolines are used in the development of organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group combined with the halogen and hydroxyl functionalities could impart interesting photophysical properties, making it a candidate for investigation in materials science applications.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-8-(trifluoromethyl)quinolin-4-ol, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Routes: Cyclocondensation of substituted anilines with trifluoromethyl-containing ketones under acidic conditions (e.g., polyphosphoric acid) is a common approach. Chlorination at the 5-position can be achieved using POCl₃ or N-chlorosuccinimide .
  • Intermediate Characterization: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., exact mass 261.63 g/mol for intermediates, as per ) and ¹H/¹³C NMR to track substituent introduction. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm .

Q. How can the purity and identity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>97% as per ).
    • Elemental Analysis: Compare experimental C, H, N values with theoretical calculations (e.g., C₁₀H₆ClF₃NO requires C 45.57%, H 1.91%, N 5.31%).
    • Melting Point: Consistency with literature values (e.g., ~200–205°C for similar quinolinols) indicates purity .

Q. What solvents and conditions optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test dimethyl sulfoxide (DMSO) for stock solutions (10 mM) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80).
  • UV-Vis Spectroscopy: Confirm solubility by measuring absorbance at λmax (~320 nm for quinolinols) across dilutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion using dichloromethane/hexane.
  • Data Collection/Refinement: Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. Key parameters:
    • R-factor < 0.05 for high-resolution data.
    • Analyze bond critical points (BCPs) with quantum theory of atoms in molecules (QTAIM) to confirm hydrogen bonding (e.g., O–H···N interactions) .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps.
    • The -CF₃ group withdraws electron density, reducing basicity at the 4-hydroxyl group (pKa ~8.5 vs. ~9.8 for non-fluorinated analogs).
    • Frontier molecular orbital (FMO) analysis predicts electrophilic attack sites (e.g., C-2 position) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be reconciled?

Methodological Answer:

  • Source Identification: Cross-check solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts δH by 0.2–0.5 ppm).
  • Dynamic Effects: Variable-temperature ¹H NMR can reveal conformational exchange broadening (e.g., hindered rotation of -CF₃).
  • Reproducibility: Validate using standardized protocols (e.g., Bruker Avance III HD 500 MHz with TMS reference) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Quality Control: Implement LC-MS for each batch to detect trace impurities (e.g., dechlorinated byproducts).
  • Bioassay Normalization: Use internal standards (e.g., staurosporine for cytotoxicity assays) and report IC₅₀ values with 95% confidence intervals.
  • Structural Confirmation: Compare experimental IR spectra (e.g., O–H stretch at 3200–3400 cm⁻¹) with computational predictions .

Data Contradiction Resolution

Q. How to address discrepancies in reported CAS Registry Numbers for similar compounds?

Methodological Answer:

  • Database Cross-Referencing: Use PubChem and SciFinder to verify CAS numbers (e.g., 59108-43-9 vs. 35853-41-9 for trifluoromethylquinolinol derivatives).
  • Structural Differentiation: Confirm substituent positions via NOESY (nuclear Overhauser effect) correlations. For example, 8-bromo vs. 8-trifluoromethyl analogs show distinct NOE contacts between H-3 and H-7 .

Q. Why might computational and experimental bond lengths differ in structural models?

Methodological Answer:

  • Theoretical Limitations: Gas-phase DFT calculations neglect crystal packing forces. Compare with periodic boundary condition (PBC) models.
  • Experimental Artifacts: High thermal motion in X-ray data inflates bond length errors. Use Hirshfeld atom refinement (HAR) for improved accuracy .

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